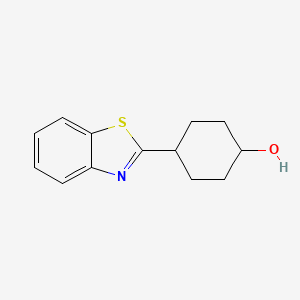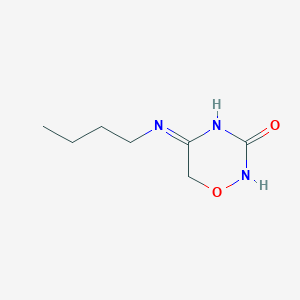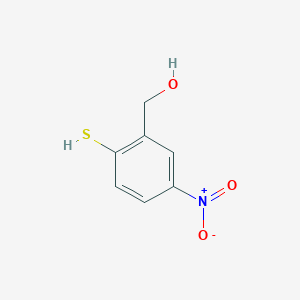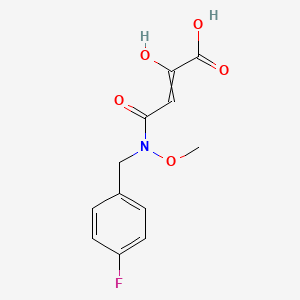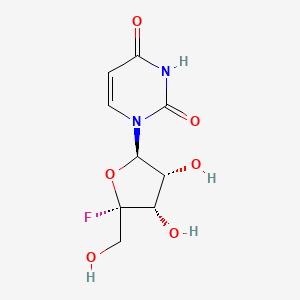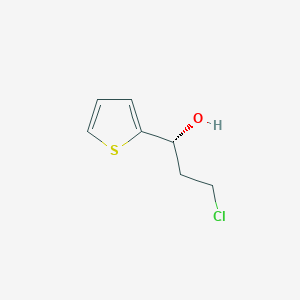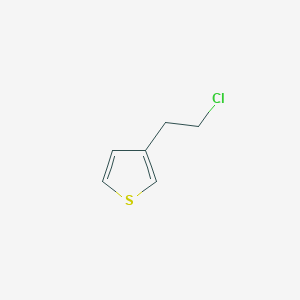
2-(3-Thienyl)chloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Thienyl)chloroethane is an organic compound that features a thiophene ring substituted with a chloroethane group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .
化学反应分析
Types of Reactions
2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloro group can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-Thienyl)ethane.
科学研究应用
2-(3-Thienyl)chloroethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers
作用机制
The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-(2-Thienyl)chloroethane: A positional isomer with the chloroethane group at the 2-position.
2-(3-Thienyl)ethanol: An alcohol derivative with a hydroxyl group instead of a chloro group.
Uniqueness
2-(3-Thienyl)chloroethane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C6H7ClS |
|---|---|
分子量 |
146.64 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
InChI 键 |
UIVAMSZYSRKQND-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


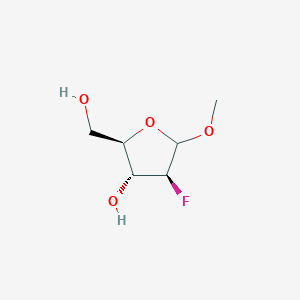
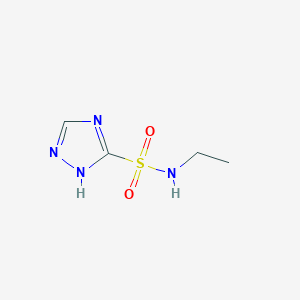
![4-Chlorothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8696887.png)
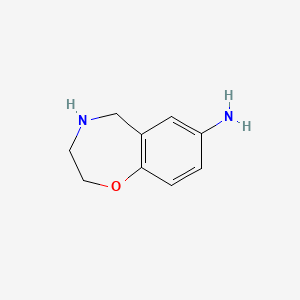
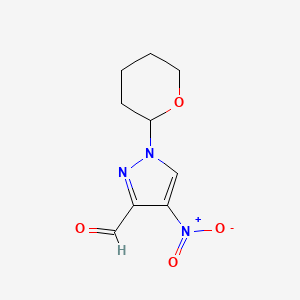
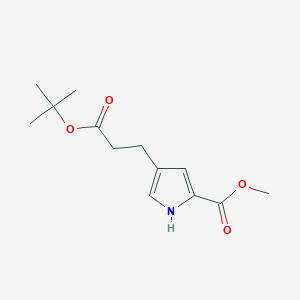
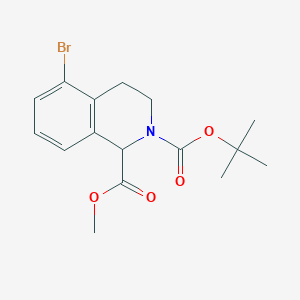
![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
